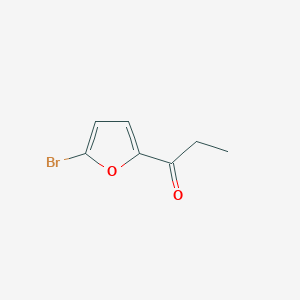
1-(5-Bromofuran-2-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromofuran-2-yl)propan-1-one is an organic compound characterized by the presence of a bromine atom attached to a furan ring, which is further connected to a propanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(5-Bromofuran-2-yl)propan-1-one can be synthesized through several methods. One common approach involves the bromination of furan followed by a Friedel-Crafts acylation reaction. The general steps are as follows:
Bromination of Furan: Furan is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromofuran.
Friedel-Crafts Acylation: The 5-bromofuran is then subjected to Friedel-Crafts acylation using propanoyl chloride and a Lewis acid catalyst like aluminum chloride to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and acylation processes, optimized for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality output.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Bromofuran-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-(5-Bromofuran-2-yl)propan-1-ol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed for substitution reactions.
Major Products:
Oxidation: 5-Bromofuran-2-carboxylic acid.
Reduction: 1-(5-Bromofuran-2-yl)propan-1-ol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(5-Bromofuran-2-yl)propan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism by which 1-(5-Bromofuran-2-yl)propan-1-one exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The bromine atom and the furan ring play crucial roles in its reactivity and binding affinity.
Comparación Con Compuestos Similares
1-(5-Chlorofuran-2-yl)propan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(5-Iodofuran-2-yl)propan-1-one: Contains an iodine atom, offering different reactivity.
1-(5-Methylfuran-2-yl)propan-1-one: Features a methyl group, altering its chemical properties.
Uniqueness: 1-(5-Bromofuran-2-yl)propan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. Its specific electronic and steric properties make it valuable for targeted chemical synthesis and research applications.
Propiedades
Fórmula molecular |
C7H7BrO2 |
|---|---|
Peso molecular |
203.03 g/mol |
Nombre IUPAC |
1-(5-bromofuran-2-yl)propan-1-one |
InChI |
InChI=1S/C7H7BrO2/c1-2-5(9)6-3-4-7(8)10-6/h3-4H,2H2,1H3 |
Clave InChI |
AWQUSPJKVGZXJL-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC=C(O1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


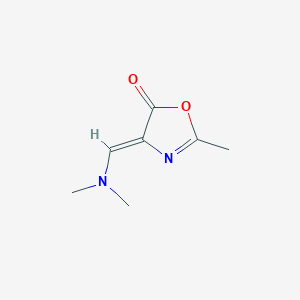
![2-(Chloromethyl)-4-iodobenzo[d]oxazole](/img/structure/B12862399.png)
![5-[3-(Benzyloxy)phenyl]indoline](/img/structure/B12862407.png)
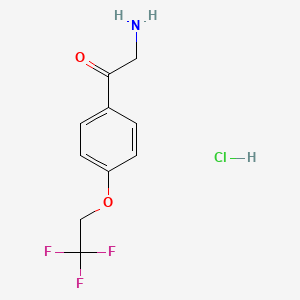
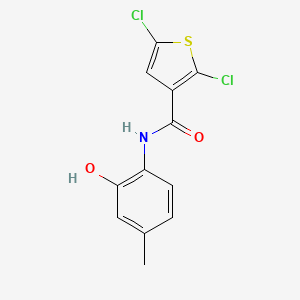
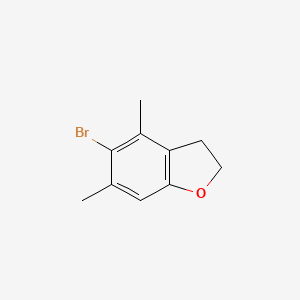
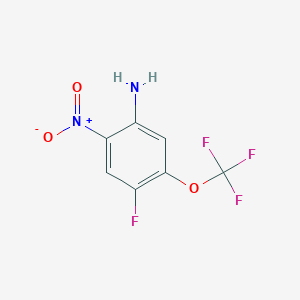
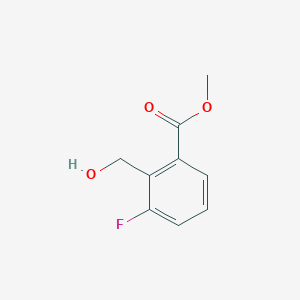

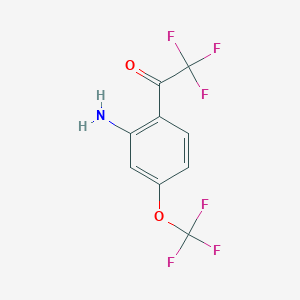
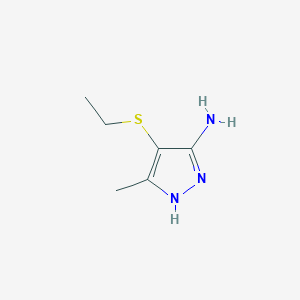
![2-Methyl-5-[(methylamino)methyl]-1,3-oxazole](/img/structure/B12862457.png)
![1-(7-Aminobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12862471.png)

